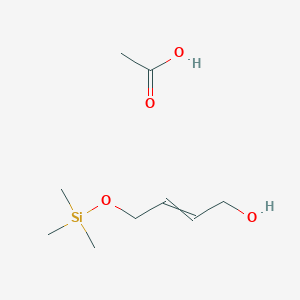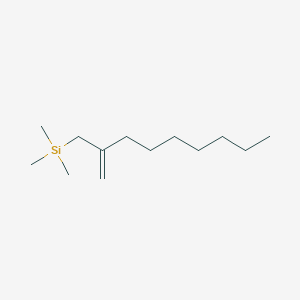
Trimethyl(2-methylidenenonyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-methylidenenonyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-methylidenenonyl group. This compound belongs to the broader class of silanes, which are known for their versatile applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methylidenenonyl)silane typically involves the hydrosilylation of an appropriate alkene with a silane precursor. One common method is the reaction of 2-methylidenenonene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-methylidenenonyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes like this compound are often used with catalysts such as palladium or platinum.
Substitution: Reagents like halogens or alkyl halides are used under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl(2-methylidenenonyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and radical reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Trimethyl(2-methylidenenonyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates electrophilic additions. This property is exploited in reactions where the silicon atom acts as a mediator, enhancing the reactivity and selectivity of the process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilane
- Allyltrimethylsilane
- Vinyltrimethylsilane
Uniqueness
Trimethyl(2-methylidenenonyl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other silanes. The presence of the 2-methylidenenonyl group enhances its ability to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
117747-04-3 |
|---|---|
Formule moléculaire |
C13H28Si |
Poids moléculaire |
212.45 g/mol |
Nom IUPAC |
trimethyl(2-methylidenenonyl)silane |
InChI |
InChI=1S/C13H28Si/c1-6-7-8-9-10-11-13(2)12-14(3,4)5/h2,6-12H2,1,3-5H3 |
Clé InChI |
GEDPCTGXTWSCRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
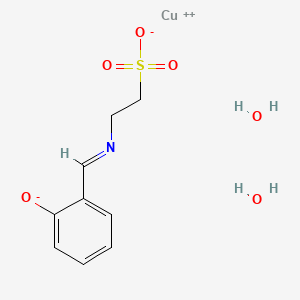
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
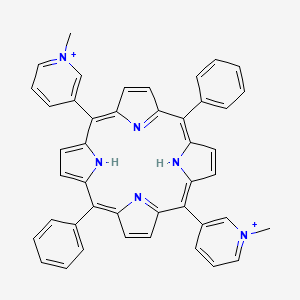
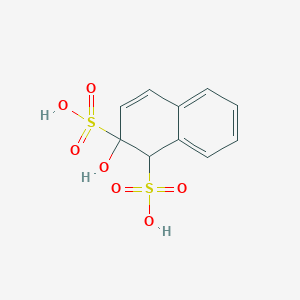

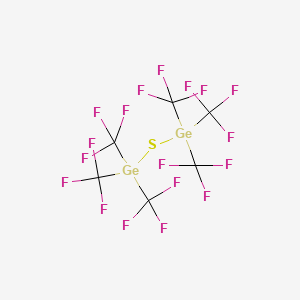



![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
